benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate
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Overview
Description
Benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate is a complex organic compound belonging to the class of peptides. These compounds contain an amide derived from two or more amino carboxylic acid molecules by forming a covalent bond from the carbonyl carbon of one to the nitrogen atom of another .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such complex peptides are synthesized using solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and desired purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(2S,3S)-3-[(propylamino)carbonyl]oxiran-2-yl]carbonyl-L-isoleucyl-L-prolinate
- Other peptides with similar structural motifs
Uniqueness
Benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H31N3O5 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C24H31N3O5/c1-16(28)7-10-20(14-19-11-12-25-22(19)29)26-23(30)21(13-17-8-9-17)27-24(31)32-15-18-5-3-2-4-6-18/h2-7,10,17,19-21H,8-9,11-15H2,1H3,(H,25,29)(H,26,30)(H,27,31)/b10-7+/t19-,20+,21-/m0/s1 |
InChI Key |
RMKKWIQMBAQCJI-DGNNDOOHSA-N |
Isomeric SMILES |
CC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2CC2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2CC2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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